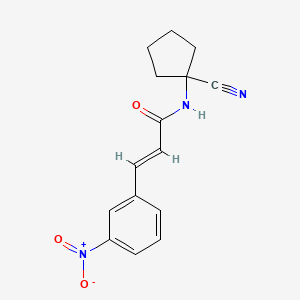
EN300-26685199
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- EN300-26685199 在临床前研究中展现出令人鼓舞的抗癌活性。研究人员调查了其对多种癌细胞系的效用,包括乳腺癌、肺癌和结肠癌。 机制研究表明,它干扰细胞周期进程、诱导凋亡并抑制血管生成 .
- 炎症在多种疾病中起着至关重要的作用。this compound 因其抗炎功效而得到研究。 它调节关键的炎症通路,如 NF-κB 和 COX-2,使其成为管理炎症疾病的潜在候选药物 .
- This compound 在动物模型中表现出神经保护特性。研究人员探索了其在阿尔茨海默病、帕金森病和其他神经退行性疾病中的潜力。 它可能增强神经元存活并减少氧化应激 .
- 疼痛管理仍然是研究的关键领域。this compound 已对其镇痛作用进行了评估。 它与阿片受体相互作用,可能为传统止痛药提供替代方案 .
- This compound 对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性。 研究人员调查了其作为新型抗生素或作为对抗耐药病原体的辅助疗法的潜力 .
- This compound 已在心血管疾病的背景下得到研究。它可能保护免受缺血损伤,减少氧化应激,并改善内皮功能。 这些特性使其与心脏健康研究相关 .
抗癌潜力
抗炎特性
神经保护和神经退行性疾病
镇痛活性
抗菌应用
心血管健康
生物活性
(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide, a compound with significant pharmacological potential, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H12N4O
Molecular Weight: 232.25 g/mol
CAS Number: 70882-65-4
The compound features a cyanocyclopentyl group attached to a prop-2-enamide structure with a nitrophenyl moiety, which is crucial for its biological interactions.
The biological activity of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antioxidant Properties: The nitrophenyl group may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in protecting cells from damage associated with various diseases .
- Modulation of Signaling Pathways: Research indicates that this compound can modulate cell signaling pathways that regulate cell cycle progression and apoptosis, making it a candidate for further development in cancer therapies .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antioxidant | Scavenging free radicals | |
| Apoptosis Induction | Increased apoptosis in cancer cells |
Synthesis Methods
The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide typically involves several key steps:
- Starting Materials: The synthesis begins with the appropriate cyanocyclopentyl and nitrophenyl precursors.
- Condensation Reaction: A condensation reaction between the cyanocyclopentyl amine and 3-nitrobenzaldehyde is performed under basic conditions to form the intermediate.
- Purification: The product is purified through recrystallization or chromatography to obtain the final compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide against non-small cell lung carcinoma (NSCLC) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent.
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant effects of this compound using DPPH radical scavenging assays. Results indicated that (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide exhibited substantial scavenging activity comparable to standard antioxidants like ascorbic acid .
属性
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-11-15(8-1-2-9-15)17-14(19)7-6-12-4-3-5-13(10-12)18(20)21/h3-7,10H,1-2,8-9H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOTVXMSZAVERB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














